molecular formula C9H12N2O2 B3193761 4-Dimethylaminobenzohydroxamic acid CAS No. 75057-89-5

4-Dimethylaminobenzohydroxamic acid

Cat. No.: B3193761
CAS No.: 75057-89-5
M. Wt: 180.2 g/mol
InChI Key: VFRVHRMFCRFTKS-UHFFFAOYSA-N
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Description

4-Dimethylaminobenzohydroxamic acid is a hydroxamic acid derivative characterized by a benzohydroxamic acid backbone substituted with a dimethylamino group at the 4-position. Hydroxamic acids (R–CONHOH) are notable for their ability to act as potent metal chelators due to the presence of both carbonyl and hydroxylamine functional groups.

Properties

CAS No.

75057-89-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

4-(dimethylamino)-N-hydroxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-5-3-7(4-6-8)9(12)10-13/h3-6,13H,1-2H3,(H,10,12)

InChI Key

VFRVHRMFCRFTKS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NO

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NO

Other CAS No.

75057-89-5

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Functional Groups Key Properties/Applications
4-Dimethylaminobenzohydroxamic acid C₉H₁₂N₂O₂* Hydroxamic acid (–CONHOH), dimethylamino Metal chelation, enzyme inhibition
4-(Dimethylamino)benzoic acid C₉H₁₁NO₂ Carboxylic acid (–COOH), dimethylamino Weak metal chelation, synthesis intermediate
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O Hydrazide (–CONHNH₂), dimethylamino Hydrogen bonding, crystal engineering
4-Hydroxybenzoic acid C₇H₆O₃ Carboxylic acid, phenolic –OH Antioxidant, preservative
4-Methoxy-N-methylbenzamide C₉H₁₁NO₂ Amide (–CONHCH₃), methoxy Intermediate in organic synthesis

*Inferred molecular formula based on hydroxamic acid structure.

Metal Chelation Capabilities

  • 4-Dimethylaminobenzohydroxamic Acid: The hydroxamate group (–CONHOH) enables bidentate coordination with metal ions (e.g., Fe³⁺, Cu²⁺), making it superior to carboxylic acid derivatives like 4-(Dimethylamino)benzoic acid, which only weakly binds metals via the carboxylate group .
  • 4-Hydroxybenzoic Acid: The phenolic –OH group contributes to antioxidant activity but lacks the dual binding sites required for strong metal chelation .

Physicochemical Properties

  • Solubility: The dimethylamino group in 4-Dimethylaminobenzohydroxamic acid enhances solubility in polar solvents compared to non-substituted benzohydroxamic acids. This contrasts with 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (), where the charged amino group increases water solubility.
  • Stability: Hydroxamic acids are prone to hydrolysis under acidic conditions, whereas 4-(Dimethylamino)benzaldehyde () is more stable but reactive toward nucleophiles due to the aldehyde group.

Research Findings

  • Crystal Engineering: 4-(Dimethylamino)benzaldehyde forms coplanar structures with intermolecular C–H⋯O hydrogen bonds, a feature shared with hydroxamic acids but modulated by their distinct functional groups .
  • Safety Profiles: While 4-Dimethylaminoazobenzene () is noted for carcinogenicity, hydroxamic acids generally exhibit lower toxicity, though specific data on the target compound is lacking.

Q & A

Q. How should researchers analyze clustered data from repeated measurements in toxicity studies?

  • Methodological Answer : Apply mixed-effects models to account for nested observations (e.g., multiple time points per subject). Use intraclass correlation coefficients (ICC) to assess measurement reproducibility and adjust for covariates (e.g., animal weight) .

Q. What computational tools are effective for predicting the environmental fate of 4-dimethylaminobenzohydroxamic acid?

  • Methodological Answer : Use EPI Suite or TEST software to estimate biodegradation half-life and bioaccumulation factors. Validate with experimental OECD 301/302 tests for aerobic degradation and aquatic toxicity assays (e.g., Daphnia magna LC50_{50}) .

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